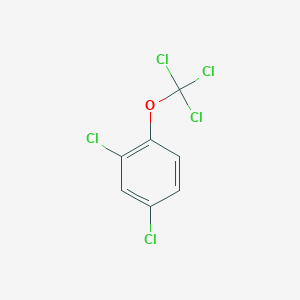
2,4-Dichloro(trichloromethoxy)benzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro(trichloromethoxy)benzene, 98% (2,4-D) is an organochloride compound often used as an intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dichloro(trichloromethoxy)benzene involves the reaction of 2,4-dichlorophenol with trichloromethyl chloroformate in the presence of a base to form the intermediate, 2,4-dichloro-6-(trichloromethoxy)phenol. This intermediate is then treated with a strong base to form the final product, 2,4-Dichloro(trichloromethoxy)benzene.
Starting Materials
2,4-dichlorophenol, trichloromethyl chloroformate, base
Reaction
Step 1: 2,4-dichlorophenol is added to a mixture of trichloromethyl chloroformate and a base, such as triethylamine or pyridine., Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 3: The intermediate, 2,4-dichloro-6-(trichloromethoxy)phenol, is isolated by filtration or extraction., Step 4: The intermediate is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the final product, 2,4-Dichloro(trichloromethoxy)benzene., Step 5: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
2,4-Dichloro(trichloromethoxy)benzene, 98% is an organochloride compound, and its mechanism of action is similar to that of other organochlorides. It is absorbed through the skin, lungs, and gastrointestinal tract, and is metabolized in the liver. The metabolites of 2,4-Dichloro(trichloromethoxy)benzene, 98% can bind to proteins, leading to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
2,4-Dichloro(trichloromethoxy)benzene, 98% can cause a variety of biochemical and physiological effects, including changes in gene expression, hormone levels, and enzyme activity. It has been shown to affect the activity of several enzymes involved in energy metabolism, including cytochrome P450 and cytochrome b5. In addition, 2,4-Dichloro(trichloromethoxy)benzene, 98% has been shown to interfere with the synthesis of certain hormones, including estradiol and testosterone.
Advantages And Limitations For Lab Experiments
2,4-Dichloro(trichloromethoxy)benzene, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is a relatively stable compound, and can be stored at room temperature for extended periods of time. However, 2,4-Dichloro(trichloromethoxy)benzene, 98% can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
2,4-Dichloro(trichloromethoxy)benzene, 98% has potential applications in the development of new drugs, pesticides, and other compounds. Additionally, further research into the biochemical and physiological effects of 2,4-Dichloro(trichloromethoxy)benzene, 98% could lead to new treatments for a variety of diseases. Finally, 2,4-Dichloro(trichloromethoxy)benzene, 98% could be used in the development of new polymers and materials for industrial and medical applications.
Scientific Research Applications
2,4-Dichloro(trichloromethoxy)benzene, 98% has found a wide range of applications in scientific research. It is a common reagent in organic synthesis, used to prepare a variety of compounds including pharmaceuticals, pesticides, and dyes. It is also used in the preparation of polymers and other materials. In addition, 2,4-Dichloro(trichloromethoxy)benzene, 98% is used in the synthesis of a variety of organometallic compounds, which have potential applications in catalysis and other areas of research.
properties
IUPAC Name |
2,4-dichloro-1-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMSWOAEPKFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro(trichloromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


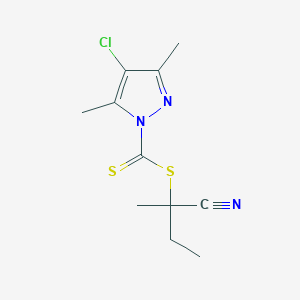
![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)

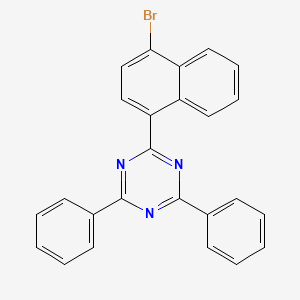
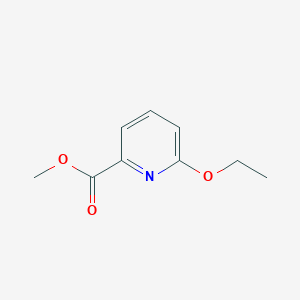
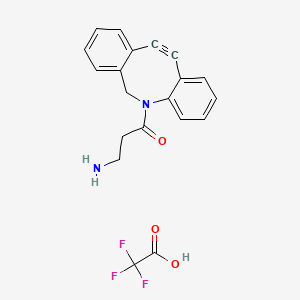
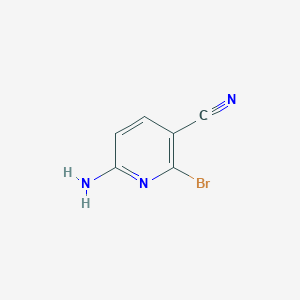
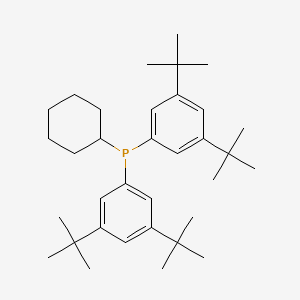


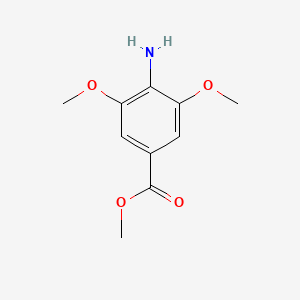
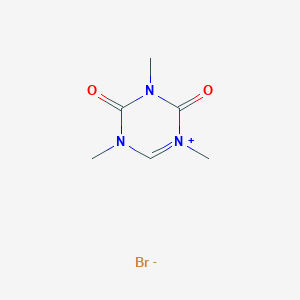
![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)